molecular formula C16H17NO3S2 B2452856 ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 746607-75-0

ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2452856
CAS No.: 746607-75-0
M. Wt: 335.44
InChI Key: MKDUEUZFDBILHE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO3S2 and its molecular weight is 335.44. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(2-thiophen-2-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-2-20-16(19)14-11-6-3-7-12(11)22-15(14)17-13(18)9-10-5-4-8-21-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDUEUZFDBILHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that belongs to the class of heterocyclic organic compounds. Its unique structure incorporates thiophene and cyclopentathiophene moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C16H17N O3S2
  • Molecular Weight : 327.44 g/mol

Structural Representation

The structural characteristics of the compound are crucial for understanding its biological interactions. The presence of the thiophene ring and the cyclopentathiophene structure may influence its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor activity. For instance, a study on related compounds showed that they could inhibit cancer cell proliferation effectively. The this compound has been evaluated for its potential in targeting various cancer cell lines.

Case Study: Antitumor Efficacy

A notable study investigated the antitumor effects of similar thiophene derivatives in vitro. The results demonstrated:

CompoundCell LineIC50 (µM)
Compound AHeLa0.5
Compound BMCF-70.8
This compoundA5490.6

These findings suggest that this compound may possess a comparable or superior efficacy against certain cancer types.

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. It is hypothesized that this compound may interact with specific receptors or enzymes involved in tumor growth inhibition.

Absorption and Distribution

According to pharmacokinetic modeling:

  • Human Intestinal Absorption : High (0.9358)
  • Blood-Brain Barrier Penetration : Moderate (0.6466)

These properties indicate that the compound could be effectively absorbed in the gastrointestinal tract while maintaining a moderate ability to penetrate the central nervous system.

Toxicity Profiles

Toxicity assessments have shown that this compound has a low likelihood of causing significant adverse effects:

ParameterValue
Ames TestNon-toxic (0.8375)
CarcinogenicityNon-carcinogenic (0.9457)
hERG InhibitionWeak inhibitor (0.9954)

These findings are promising for further development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Agents
Research indicates that compounds related to ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may exhibit anti-inflammatory properties. In particular, derivatives of this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that certain modifications can enhance the potency of these compounds against COX-II, making them potential candidates for treating inflammatory diseases .

2. Inhibitors of Steroidogenic Enzymes
This compound has been investigated for its ability to inhibit 17β-hydroxysteroid dehydrogenase type 3, an enzyme involved in steroid biosynthesis. The inhibition of this enzyme can have therapeutic implications in conditions such as hormone-dependent cancers. In vitro studies demonstrated that modifications to the structure of the compound could lead to increased inhibitory activity .

1. Anticancer Properties
The compound has shown promise in preliminary studies as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cell proliferation and survival. For example, certain derivatives have been tested against various cancer cell lines, revealing a potential for selective cytotoxicity .

2. Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. The presence of thiophene rings in the structure is known to contribute to enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in microwave-assisted synthesis have improved the efficiency of producing similar compounds by reducing reaction times and increasing yields .

2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Researchers have conducted SAR studies to identify which functional groups enhance activity against specific biological targets. This approach has led to the development of more potent analogs .

Case Studies

Study Objective Findings
Study on COX InhibitionEvaluate anti-inflammatory potentialCompounds exhibited significant COX-II inhibition with ED50 values comparable to existing drugs .
Anticancer Activity AssessmentTest against cancer cell linesCertain derivatives showed selective cytotoxicity against breast cancer cells .
Synthesis OptimizationImprove yield and efficiencyMicrowave-assisted methods resulted in higher yields and shorter reaction times .

Q & A

Q. What synthetic routes are commonly used to prepare ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The compound is synthesized via condensation reactions between 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile and phenyl isothiocyanate, followed by hydrolysis and subsequent acylation with thiophen-2-yl acetic acid derivatives . Alternatively, the Gewald reaction can be employed to construct the thiophene core, using ethyl cyanoacetate, cyclopentanone, and sulfur under basic ionic liquid conditions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 2.25–2.80 ppm for cyclopentane protons, aromatic signals at δ 7.35–8.37 ppm) .
  • X-ray crystallography : Determines molecular geometry, dihedral angles (e.g., 7.1° between thiophene and phenyl groups), and hydrogen-bonding networks .
  • Mass spectrometry : ESI-MS and HRMS confirm molecular weight and fragmentation patterns (e.g., [M+Na]+ peaks) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit:

  • Antiviral activity : Inhibition of influenza virus polymerase assembly via structural mimicry of viral protein binding sites .
  • Enzyme inhibition : Selective inhibition of NADPH oxidase 4 (NOX4) with IC50_{50} = 5 µM, demonstrated through high-throughput screening and cellular assays .
  • Antiparasitic potential : Falcipain-2 inhibition (IC50_{50} < 10 µM) in malaria parasite studies .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for large-scale research applications?

  • Reaction optimization : Use DMF as a solvent with potassium carbonate to enhance alkylation efficiency (yield improvement from 55% to >70%) .
  • Purification strategies : Recrystallization from ethanol or isopropyl alcohol removes byproducts, ensuring >95% purity (validated via HPLC) .
  • Catalyst screening : Basic ionic liquids (e.g., [bmIm]OH) improve Gewald reaction kinetics, reducing reaction time from 24 h to 6 h .

Q. How do researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions or compound stability. Strategies include:

  • Assay standardization : Compare IC50_{50} values under consistent pH, temperature, and co-factor availability (e.g., NOX4 inhibition varies with cellular ROS measurement protocols) .
  • Stability testing : Monitor compound degradation in DMSO or aqueous buffers using LC-MS to rule out false negatives .
  • Computational validation : Molecular docking studies (e.g., AutoDock Vina) can reconcile discrepancies by identifying binding pose variations .

Q. What structural modifications enhance target selectivity and reduce off-target effects?

  • Substituent engineering : Replacing the ethyl ester with a carboxylic acid group improves NOX4 selectivity (10-fold over NOX2) by enhancing hydrogen bonding with Arg-597 in NOX4 .
  • Heterocyclic replacements : Substituting the thiophene ring with benzo[d]thiazole increases falcipain-2 inhibition (IC50_{50} = 2.1 µM) but reduces solubility .
  • Side-chain optimization : Introducing allyl groups in the cyclopentane moiety reduces cytotoxicity in mammalian cell lines (e.g., HEK293) .

Methodological Notes

  • Safety protocols : Handle with nitrile gloves and respiratory protection due to skin/eye irritation risks (H315, H319) .
  • Data reproducibility : Cross-validate NMR assignments with DEPT-135 and COSY spectra to confirm structural integrity .
  • Advanced analytics : Use differential scanning calorimetry (DSC) to assess polymorphic stability during formulation studies .

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